molecular formula C9H12N2O2S B3214160 Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate CAS No. 1135122-10-9

Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate

Cat. No.: B3214160
CAS No.: 1135122-10-9
M. Wt: 212.27
InChI Key: HDNCYFXHUOPWMW-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate is a chemical compound with the molecular formula C9H12N2O2S. It is known for its unique structure, which includes a thiazole ring fused to a pyridine ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-aminothiazole-4-carboxylate with a suitable aldehyde or ketone, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-2-13-9(12)8-11-6-3-4-10-5-7(6)14-8/h10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNCYFXHUOPWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)CNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate
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Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate
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Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate
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Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate
Reactant of Route 5
Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate
Reactant of Route 6
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Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate

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